molecular formula C24H50 B076688 3,5-Dimethyldocosane CAS No. 13897-12-6

3,5-Dimethyldocosane

Cat. No.: B076688
CAS No.: 13897-12-6
M. Wt: 338.7 g/mol
InChI Key: GMIWDDHRSAWZAW-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethyldocosane is a branched alkane with a 22-carbon backbone and methyl groups at positions 3 and 3. These analogs share similar substitution patterns (3,5-dimethyl or dihalogen groups) and provide insights into how branching, halogenation, and functional groups influence chemical and biological properties.

Properties

CAS No.

13897-12-6

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

IUPAC Name

3,5-dimethyldocosane

InChI

InChI=1S/C24H50/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(3)6-2/h23-24H,5-22H2,1-4H3

InChI Key

GMIWDDHRSAWZAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(C)CC(C)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)CC(C)CC

Synonyms

3,5-Dimethyldocosane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several 3,5-disubstituted compounds, though none directly address 3,5-Dimethyldocosane. Below is a comparative analysis of structurally related compounds from the provided materials:

3,5-Dimethylpyrazole (DMP)

  • Structure : A pyrazole ring with methyl groups at positions 3 and 4.
  • Properties : Acts as a nitrification inhibitor in soil systems. Its efficacy is linked to its ability to block enzymatic pathways in ammonia-oxidizing bacteria .
  • Data :

    Property Value
    Molecular formula C₅H₈N₂
    Molecular weight 96.13 g/mol
    Boiling point 204–206°C
    Solubility in water 1.2 g/L (20°C)

3,5-Dimethylbenzoic Acid

  • Structure : A benzoic acid derivative with methyl groups at positions 3 and 5.
  • Properties : Used in thermochemical studies due to its stable aromatic structure. Exhibits strong hydrogen-bonding capacity via the carboxylic acid group .
  • Thermochemical Data :

    Property Value
    ΔfH°gas (formation) -443.2 kJ/mol
    CAS number 499-06-9
    IUPAC InChIKey UMVOQQDNEYOJOK-UHFFFAOYSA-N

3,5-Dibromo-salicylaldehyde Nickel(II) Complexes

  • Structure : Nickel(II) complexes with 3,5-dibromo-salicylaldehyde and auxiliary ligands (e.g., phenanthroline derivatives).
  • Properties :
    • DNA Interaction : Bind to DNA via intercalation, with binding constants (Kb) ranging from 10⁴ to 10⁵ M⁻¹ .
    • Serum Albumin Affinity : Exhibit reversible binding to human serum albumin (HSA) with K values comparable to clinically used drugs (10⁴–10⁵ M⁻¹) .
    • Coordination Geometry : Distorted octahedral geometry around Ni(II), confirmed by X-ray crystallography .

Key Differences Between Analogs and this compound

Functional Groups: this compound is a nonpolar alkane, whereas analogs like 3,5-dimethylbenzoic acid and 3,5-dibromo-salicylaldehyde derivatives have polar functional groups (carboxylic acid, aldehyde, halogen), enabling hydrogen bonding and metal coordination . The nickel(II) complexes demonstrate bioactivity (DNA/protein binding) absent in pure hydrocarbons like this compound .

Applications: 3,5-Dimethylpyrazole: Agricultural nitrification inhibition . 3,5-Dibromo-salicylaldehyde complexes: Biomedical applications (e.g., anticancer, antimicrobial agents) .

Thermodynamic Stability :

  • 3,5-Dimethylbenzoic acid has a high formation enthalpy (-443.2 kJ/mol), reflecting aromatic stability, while branched alkanes like this compound exhibit lower thermal stability due to weaker van der Waals interactions .

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